

An In-depth Technical Guide to 2-Methyloxazole-4-carbaldehyde

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Compound of Interest

Compound Name: 2-Methyloxazole-4-carbaldehyde

Cat. No.: B023661

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **2-Methyloxazole-4-carbaldehyde** (CAS No: 113732-84-6). This heterocyclic aldehyde is a valuable building block in organic synthesis, particularly in the development of pharmacologically active compounds.

Core Physicochemical Properties

2-Methyloxazole-4-carbaldehyde is a pale yellow solid at room temperature.^[1] Its core properties are summarized in the table below, providing a foundational dataset for researchers.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₅ NO ₂	[2][3][4]
Molecular Weight	111.10 g/mol	[3][4]
Melting Point	65-75 °C	[2][3][5]
Boiling Point	183 °C	[1][2]
Density	1.189 g/cm ³	[1][2]
Flash Point	64 °C	[1][2]
pKa (Predicted)	-0.34 ± 0.10	[1]
Physical Form	Solid	[1][3][5]
InChI Key	ARAUEWKXKTYCHZ-UHFFFAOYSA-N	[3][5]
SMILES String	<chem>Cc1nc(C=O)co1</chem>	[3][5]

Experimental Protocols & Synthesis

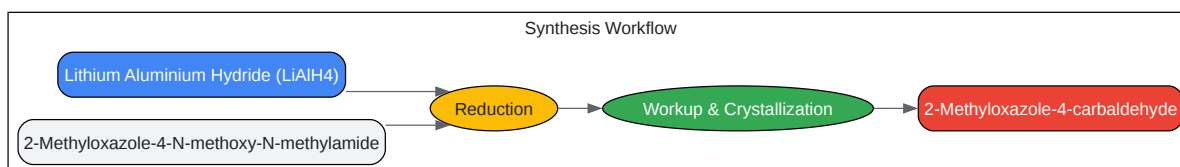
A key application of this compound is as an intermediate in complex organic synthesis. A documented method for its large-scale preparation highlights its stability and utility.

Large-Scale Synthesis Protocol

A method for producing **2-Methyloxazole-4-carbaldehyde** in 10-kg batches has been described.[6] The central transformation is the reduction of the corresponding N-methoxy-N-methyl amide (Weinreb amide) of 2-methyloxazole-4-carboxylic acid.

- **Reaction:** The Weinreb amide precursor is reduced using a powerful reducing agent, lithium aluminium hydride (LiAlH₄). This method is highly selective for converting the amide to an aldehyde, preventing over-reduction to an alcohol.
- **Workup and Isolation:** Following the reduction, a careful aqueous workup is performed to quench the reaction and precipitate aluminum salts.

- Purification: The final product is isolated and purified via crystallization, which is effective for achieving high purity on a large scale.[6]



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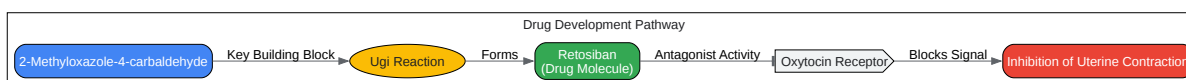
Workflow for the large-scale synthesis of **2-Methyloxazole-4-carbaldehyde**.

Application in Drug Development

2-Methyloxazole-4-carbaldehyde serves as a critical intermediate in the synthesis of complex drug molecules. Its oxazole ring provides specific properties such as good aqueous solubility and low protein binding to the final compound.[7]

Case Study: Synthesis of Retosiban

Retosiban is a potent and selective oxytocin receptor antagonist developed for the prevention of preterm labor.[7] The synthesis of Retosiban utilizes **2-Methyloxazole-4-carbaldehyde** as one of the key starting materials in a four-component Ugi reaction. This reaction efficiently assembles the complex core structure of the drug.[7] The role of Retosiban is to block the oxytocin receptor, thereby inhibiting the uterine contractions that lead to premature birth.[7]



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Role of **2-Methyloxazole-4-carbaldehyde** in the synthesis and action of Retosiban.

Safety and Handling

For laboratory use, it is important to note the safety information associated with this compound.

- Hazard Classifications: Acute Toxicity 4 (Oral), Eye Irritation 2.[3]
- Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[3]
- Storage: It should be stored under an inert gas (nitrogen or argon) at 2-8°C.[2]
Recommended personal protective equipment includes an N95 dust mask, eye shields, and gloves.[3]

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